molecular formula C12H15NO2 B172158 N-(4-acetylphenyl)-2-methylpropanamide CAS No. 128184-26-9

N-(4-acetylphenyl)-2-methylpropanamide

Cat. No.: B172158
CAS No.: 128184-26-9
M. Wt: 205.25 g/mol
InChI Key: PYYFWHKFMKTHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-methylpropanamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a 2-methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-methylpropanamide typically involves the reaction of 4-acetylphenylamine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

[ \text{4-acetylphenylamine} + \text{2-methylpropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: 4-acetylbenzoic acid.

    Reduction: N-(4-acetylphenyl)-2-methylpropanamine.

    Substitution: 4-nitroacetylphenyl-2-methylpropanamide (in the case of nitration).

Scientific Research Applications

N-(4-acetylphenyl)-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of the target molecules. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)acetamide: Similar structure but with an acetamide group instead of a 2-methylpropanamide group.

    N-(4-acetylphenyl)-4-methylbenzenesulfonamide: Contains a sulfonamide group, which imparts different chemical and biological properties.

    N-(4-acetylphenyl)-N-(diphenylphosphino)-p,p-diphenylphosphinous amide: A more complex derivative with additional phosphine groups.

Uniqueness

N-(4-acetylphenyl)-2-methylpropanamide is unique due to the presence of the 2-methylpropanamide moiety, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8(2)12(15)13-11-6-4-10(5-7-11)9(3)14/h4-8H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYFWHKFMKTHDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.